molecular formula C21H24FN3O2 B2890710 N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251688-74-0

N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2890710
CAS No.: 1251688-74-0
M. Wt: 369.44
InChI Key: CYEZKPCEILGFIO-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within the acetamide class are known to exhibit a wide spectrum of biological activities. For instance, related N-(substituted phenyl)acetamides have been reported to possess various biological properties, highlighting the research value of this chemical class . Furthermore, the 2-oxoimidazolidin-1-yl moiety present in its structure is a feature found in compounds with documented research applications, including those studied as protease inhibitors . The molecular structure, which incorporates a 2-fluorobenzyl group and a 4-isopropylphenyl ring, suggests potential for investigation in medicinal chemistry and drug discovery contexts. The specific stereochemistry and substitution pattern can be critical for its mechanism of action and interaction with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on related acetamide and imidazolidinone compounds.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15(2)16-7-9-18(10-8-16)25-12-11-24(21(25)27)14-20(26)23-13-17-5-3-4-6-19(17)22/h3-10,15H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEZKPCEILGFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound characterized by the presence of a fluorobenzyl group, an imidazolidinone moiety, and an acetamide functional group. The molecular formula can be represented as C19H22FN2O2C_{19}H_{22}FN_{2}O_{2}, indicating a complex structure that may impart diverse biological activities.

Biological Activity

While specific studies on this compound may be limited, related compounds in the imidazolidinone class have been investigated for various biological activities, including:

  • Antimicrobial Activity : Some imidazolidinones exhibit significant antibacterial and antifungal properties. The presence of fluorine in the benzyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.
  • Anticancer Properties : Compounds with similar structural features have been explored for their ability to inhibit tumor growth. The imidazolidinone scaffold has been associated with modulation of cell signaling pathways involved in cancer progression.
  • Neuropharmacological Effects : Certain derivatives have shown promise as neuroprotective agents, influencing neurotransmitter systems and demonstrating potential in treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various imidazolidinone derivatives found that modifications to the benzene ring significantly impacted antibacterial efficacy against Gram-positive bacteria. The introduction of halogen substituents was noted to enhance activity .
  • Cancer Research : Research has indicated that imidazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study demonstrated that a related compound reduced cell viability in breast cancer cell lines by inducing oxidative stress .
  • Neuroprotective Effects : In animal models, certain imidazolidinone derivatives have been shown to reduce neuronal damage in models of ischemia. This suggests potential therapeutic applications in stroke and neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
Imidazolidinone AAntimicrobialEffective against Gram-positive bacteria
Imidazolidinone BAnticancerInduces apoptosis in breast cancer cells
Imidazolidinone CNeuroprotectiveReduces neuronal damage in ischemic models

Comparison with Similar Compounds

2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1251578-38-7)

  • Structural Differences: The imidazolidinone core is substituted with a 3-chlorophenyl group instead of 4-isopropylphenyl. The acetamide is linked to a furan-2-ylmethyl group rather than 2-fluorobenzyl.
  • Physicochemical Properties :
    • Molecular weight: 333.77 g/mol (vs. ~370 g/mol for the target compound, assuming similar substituents).
    • The chlorine atom (electronegative) and furan ring (polarizable oxygen) may reduce lipophilicity compared to the target compound’s fluorobenzyl and isopropyl groups .

HC030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)

  • Structural Differences: Replaces the imidazolidinone core with a purine-dione system. Retains the 4-isopropylphenyl-acetamide motif but lacks the fluorobenzyl group.
  • Functional Insights: The purine core may engage in π-π stacking or hydrogen bonding distinct from the imidazolidinone’s interactions. HC030031 is a known TRPV1 antagonist, suggesting that the 4-isopropylphenyl-acetamide moiety could be a critical pharmacophore for ion channel modulation .

Phenoxymethybenzoimidazole-Triazole-Thiazole Acetamides (e.g., Compound 9c)

  • Structural Differences: Features a benzoimidazole-triazole-thiazole scaffold instead of imidazolidinone. Substituted with a 4-bromophenyl group on the thiazole ring.
  • Docking studies (as cited in ) highlight the importance of the acetamide linker in positioning aryl groups within binding pockets, a shared feature with the target compound .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences :
    • A benzamide pesticide with trifluoromethyl and methoxy substitutions.
  • Flutolanil’s methoxy group contributes to its antifungal activity, underscoring how electron-donating/withdrawing substituents modulate bioactivity .

Research Findings and Implications

  • Substituent Effects : Fluorine and chlorine atoms enhance electronegativity and metabolic stability, while isopropyl and bromophenyl groups improve hydrophobic interactions.
  • Core Heterocycles: The imidazolidinone and purine-dione cores offer distinct hydrogen-bonding profiles, influencing target selectivity (e.g., TRPV1 vs. kinase inhibition).
  • Synthetic Strategies : Shared use of acetamide linkers (Evidences 4, 7, 8) highlights their versatility in conjugating aromatic moieties to heterocyclic cores.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the imidazolidinone core via cyclization of urea derivatives or condensation reactions using reagents like acetyl chloride (e.g., under Na₂CO₃ catalysis in CH₂Cl₂) .
  • Step 2 : Introduction of the 4-isopropylphenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Acetamide linkage formation through amidation of the fluorobenzyl moiety.
    • Optimization : Adjust temperature (e.g., 0–25°C for sensitive steps), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., Pd for cross-coupling). Monitor purity via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.39 ppm for fluorobenzyl protons, δ 168.6 ppm for carbonyl groups) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion verification (e.g., [M+H]⁺ at m/z 347 for analogous compounds) .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach :

  • Target Selection : Prioritize receptors/enzymes linked to fluorobenzyl or imidazolidinone pharmacophores (e.g., kinases, GPCRs) .
  • Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination). Include positive controls (e.g., known kinase inhibitors) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Analysis Framework :

  • Structural Comparison : Map SAR using analogs (e.g., substitution at the 4-isopropylphenyl group alters hydrophobicity and binding) .
  • Assay Variability : Control pH, co-solvents (e.g., DMSO ≤0.1%), and cell lines to minimize artifacts .
  • Data Reconciliation : Use meta-analysis to identify trends (e.g., fluorinated analogs show enhanced BBB penetration) .

Q. How can computational modeling elucidate the mechanism of action for this compound?

  • Methodology :

  • Molecular Docking : Simulate binding to targets like TRPV1 or kinases using AutoDock/Vina. Validate with mutagenesis studies (e.g., key residue interactions) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
    • Output : Predict binding modes (e.g., hydrogen bonding with Ser⁵⁰³ in kinase domains) .

Q. What experimental approaches validate the metabolic stability and pharmacokinetics of this compound?

  • Protocols :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents; calculate AUC, t₁/₂, and bioavailability. Use isotopic labeling (e.g., ¹⁹F-NMR) for metabolite tracking .

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